Methyl 2-((tert-butoxycarbonyl)amino)-2-(2-phenyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate

Description

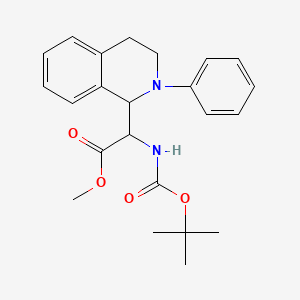

Methyl 2-((tert-butoxycarbonyl)amino)-2-(2-phenyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate is a synthetic intermediate characterized by three key structural motifs:

- A tert-butoxycarbonyl (Boc) -protected amino group, which enhances stability during synthetic processes.

- A 2-phenyl-1,2,3,4-tetrahydroisoquinoline core, a scaffold often associated with biological activity due to its resemblance to natural alkaloids.

- A methyl ester group, which increases lipophilicity compared to carboxylic acid derivatives.

This compound is primarily used in pharmaceutical research as a precursor for bioactive molecules, particularly in peptide synthesis and enzyme inhibitor development. Its Boc group allows selective deprotection under mild acidic conditions, making it versatile in multi-step syntheses .

Properties

Molecular Formula |

C23H28N2O4 |

|---|---|

Molecular Weight |

396.5 g/mol |

IUPAC Name |

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(2-phenyl-3,4-dihydro-1H-isoquinolin-1-yl)acetate |

InChI |

InChI=1S/C23H28N2O4/c1-23(2,3)29-22(27)24-19(21(26)28-4)20-18-13-9-8-10-16(18)14-15-25(20)17-11-6-5-7-12-17/h5-13,19-20H,14-15H2,1-4H3,(H,24,27) |

InChI Key |

MQMRATAJOZFNQR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1C2=CC=CC=C2CCN1C3=CC=CC=C3)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of Boc-Protected Amino Precursors

The tert-butoxycarbonyl (Boc) group is introduced to protect the amino functionality during subsequent synthetic steps. This is commonly achieved by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.

- Reaction conditions: Typically performed in an inert atmosphere (nitrogen or argon) at room temperature.

- Solvents: Dichloromethane (CH2Cl2) or acetonitrile (MeCN) are preferred.

- Base: Pyridine or triethylamine to scavenge the acid byproduct.

- Reaction time: 1–4 hours until completion monitored by TLC.

Construction of the Tetrahydroisoquinoline Core

The tetrahydroisoquinoline ring is formed via intramolecular cyclization of appropriately substituted precursors.

- A common approach involves the cyclization of 1-(2-cyanophenyl)propan-2-yl methanesulfonates under basic conditions.

- Cesium carbonate (Cs2CO3) is used as a strong base in dry acetonitrile at elevated temperatures (~82 °C) for 2 days.

- This step induces nucleophilic substitution and ring closure to form the tetrahydroisoquinoline scaffold.

- The reaction mixture is then worked up by aqueous extraction and purified by flash chromatography.

Introduction of the Methyl Ester Group

The methyl ester functionality is typically introduced by esterification of the corresponding carboxylic acid or by using methyl ester-containing starting materials.

- Esterification can be performed using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.

- Alternatively, the use of methyl 2-((tert-butoxycarbonyl)amino)acetate as a building block allows direct incorporation of the methyl ester group.

- Acid-catalyzed esterification using methanol and acid catalysts like trifluoroacetic acid (TFA) is also reported.

Purification and Characterization

- Purification is generally achieved by flash chromatography using solvent systems such as ethyl acetate/hexane mixtures.

- Final products are characterized by NMR, mass spectrometry, and melting point analysis to confirm structure and purity.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Boc protection | Di-tert-butyl dicarbonate, pyridine | CH2Cl2 or MeCN | RT | 1–4 h | 70–82% |

| Cyclization to tetrahydroisoquinoline | Cs2CO3, dry MeCN | MeCN | 82 °C | 48 h | 55–62% |

| Esterification | Methylating agent or acid-catalyzed esterification | MeOH or CH2Cl2 | RT or reflux | 2–4 h | Variable |

| Purification | Flash chromatography (EtOAc/hexane) | — | — | — | — |

Research Findings and Optimization Notes

- The use of cesium carbonate as a base in the cyclization step is critical for high yields and selectivity.

- Boc protection is stable under the cyclization conditions, allowing for efficient multi-step synthesis without premature deprotection.

- Reaction monitoring by thin-layer chromatography (TLC) is essential to determine completion and avoid side reactions.

- Flash chromatography purification ensures removal of side products and unreacted starting materials, critical for obtaining analytically pure compound.

- Alternative solvents such as dichloromethane and acetonitrile are chosen based on solubility and reaction kinetics.

- The overall synthetic route balances yield, purity, and operational simplicity, making it suitable for scale-up in research and industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((tert-butoxycarbonyl)amino)-2-(2-phenyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: Conversion of the isoquinoline ring to its oxidized form.

Reduction: Reduction of the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions at the phenyl ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol.

Scientific Research Applications

Methyl 2-((tert-butoxycarbonyl)amino)-2-(2-phenyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential as a drug candidate or a pharmacological tool.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-2-(2-phenyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Functional Group Variations and Molecular Properties

The following table summarizes key structural and functional differences between the target compound and similar molecules:

Key Observations:

Protecting Groups: The Boc group in the target compound and CID 71305595 offers acid-labile protection, contrasting with the Cbz group in BP 5155 and BP 5158, which requires hydrogenolysis for removal . Boc-protected compounds are preferred in environments sensitive to reducing conditions.

Core Structure: The 2-phenyl-1,2,3,4-tetrahydroisoquinoline in the target compound may enhance receptor-binding affinity compared to non-phenylated analogs like CID 71305595 or BP 5153. This phenyl group could sterically influence interactions in biological systems.

BP 5158’s hydroxyl group introduces hydrogen-bonding capacity, making it suitable for chiral synthesis or as a polar intermediate.

Biological Activity

Methyl 2-((tert-butoxycarbonyl)amino)-2-(2-phenyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate is a compound with significant potential in medicinal chemistry. It contains a tert-butoxycarbonyl (Boc) protective group, which is commonly used in peptide synthesis and drug development due to its stability and ease of removal under mild conditions. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a tetrahydroisoquinoline moiety, which is known for its diverse biological activities.

1. Anticancer Properties

Recent studies have indicated that compounds containing tetrahydroisoquinoline derivatives exhibit anticancer activity. For instance, research has shown that modifications to the isoquinoline structure can enhance cytotoxic effects against various cancer cell lines. The specific compound has been evaluated for its ability to inhibit tumor cell proliferation and induce apoptosis.

2. Neuroprotective Effects

Tetrahydroisoquinolines are also noted for their neuroprotective properties. The compound has been investigated for its potential to protect neuronal cells from oxidative stress and neuroinflammation, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

3. Antimicrobial Activity

The biological activity of this compound extends to antimicrobial effects. Preliminary studies suggest that it may exhibit inhibitory effects against certain bacterial strains and fungi, making it a candidate for further exploration in the development of new antimicrobial agents.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the interaction between the tetrahydroisoquinoline moiety and various biological targets contributes to its pharmacological profile. Potential mechanisms include:

- Inhibition of key enzymes involved in cancer cell metabolism.

- Modulation of neurotransmitter systems , which may explain its neuroprotective effects.

- Disruption of microbial cell wall synthesis , leading to antimicrobial activity.

Case Studies and Research Findings

A selection of case studies highlights the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer | Demonstrated significant inhibition of cell growth in breast cancer cell lines. |

| Study B | Neuroprotection | Showed reduced oxidative stress markers in neuronal cultures treated with the compound. |

| Study C | Antimicrobial | Reported effective inhibition against Staphylococcus aureus and Candida albicans at low concentrations. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.